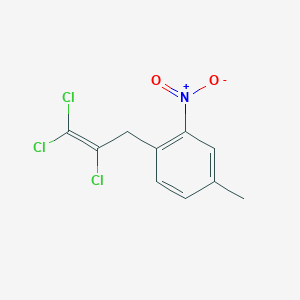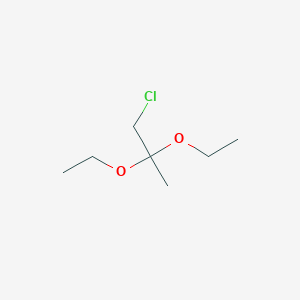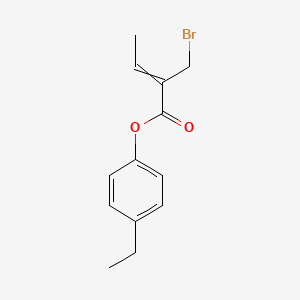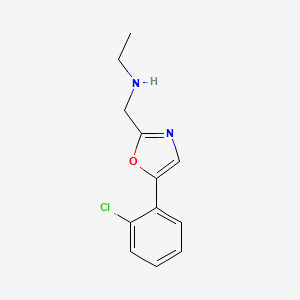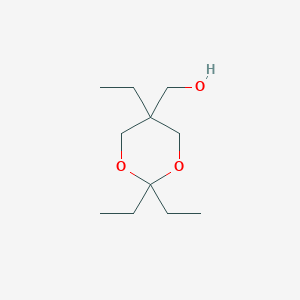
(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C11H22O3 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,5-Triethyl-1,3-dioxan-5-yl)methanol typically involves the reaction of 1,1,1-tris(hydroxymethyl)ethane with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a 1,3-dioxane ring, followed by the introduction of the triethyl groups. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products include primary alcohols and alkanes.
Substitution: The major products include halides and amines.
Scientific Research Applications
(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,2,5-Triethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol: A similar compound with methyl groups instead of ethyl groups.
(2,2,5-Dimethyl-1,3-dioxan-5-yl)methanol: Another similar compound with two methyl groups.
Uniqueness
(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol is unique due to the presence of triethyl groups, which can influence its chemical reactivity and physical properties. The larger ethyl groups can lead to steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
Properties
CAS No. |
63944-37-6 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(2,2,5-triethyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C11H22O3/c1-4-10(7-12)8-13-11(5-2,6-3)14-9-10/h12H,4-9H2,1-3H3 |
InChI Key |
QHUJHYZVEWMVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)(CC)CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)
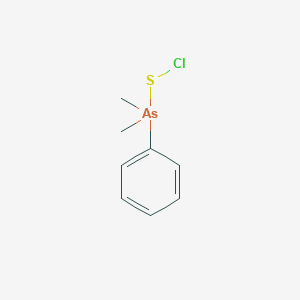
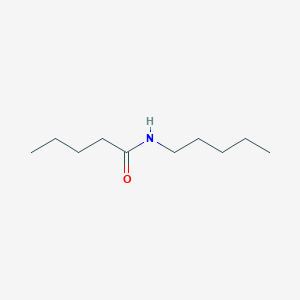
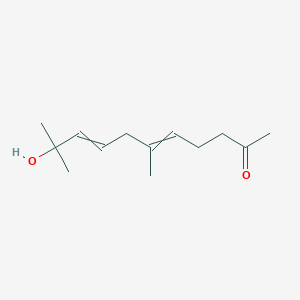
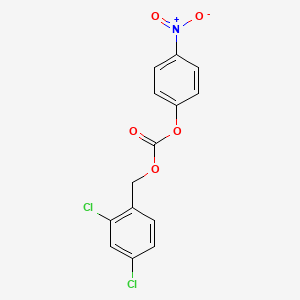

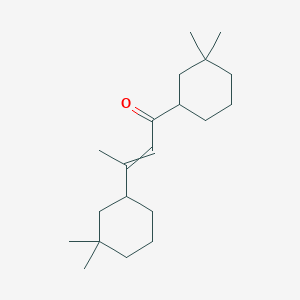
![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
